molecular formula C22H22N2O5S2 B6560749 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946282-96-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6560749
CAS No.: 946282-96-8
M. Wt: 458.6 g/mol
InChI Key: BEVHMEUHPOWTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a tetrahydroquinoline (THQ) derivative featuring dual sulfonamide substituents: a benzenesulfonyl group at the N1 position and a 4-methoxybenzenesulfonamide at the C6 position. This article compares its structural and functional attributes with similar THQ-based sulfonamides, emphasizing substituent effects on molecular properties and bioactivity.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-29-19-10-12-20(13-11-19)30(25,26)23-18-9-14-22-17(16-18)6-5-15-24(22)31(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHMEUHPOWTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : 2,6-Bis(phenylamino)pyridinato titanium complex (5 mol%).

  • Substrates : ortho-Chlorostyrene (1.2 equiv), 4-nitroaniline (1.0 equiv).

  • Solvent : Toluene, anhydrous.

  • Temperature : 110°C, 24 hours under argon.

  • Yield : 78% (isolated).

Key Observations

  • Regioselective formation of the linear adduct (>20:1 linear:branched).

  • The nitro group at the para position of the aniline directs subsequent cyclization to the C6 position.

Step 2: Intramolecular Buchwald-Hartwig Amination

Cyclization of the linear amine into the tetrahydroquinoline framework is achieved via palladium-catalyzed amination.

Reaction Conditions

  • Catalyst : Pd(OAc)₂ (2 mol%) with Xantphos ligand (4 mol%).

  • Base : Cs₂CO₃ (2.0 equiv).

  • Solvent : 1,4-Dioxane, degassed.

  • Temperature : 100°C, 18 hours.

  • Yield : 85% (isolated).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.70 (d, J = 8.8 Hz, 1H, Ar-H), 3.20–3.15 (m, 2H, CH₂), 2.90–2.85 (m, 2H, CH₂), 2.02–1.95 (m, 2H, CH₂).

  • HRMS : m/z calcd for C₁₃H₁₁ClN₂O₂ [M+H]⁺: 287.0589; found: 287.0586.

Step 3: N1-Sulfonylation with Benzenesulfonyl Chloride

The secondary amine at the N1 position is sulfonylated to introduce the benzenesulfonyl group.

Reaction Conditions

  • Reagents : Benzenesulfonyl chloride (1.5 equiv), pyridine (2.0 equiv).

  • Solvent : Dichloromethane (DCM), 0°C to room temperature.

  • Time : 12 hours.

  • Yield : 92% (isolated).

Optimization Insights

  • Excess pyridine neutralizes HCl, preventing side reactions.

  • Lower temperatures minimize sulfonic acid byproduct formation.

Step 4: Reduction of the 6-Nitro Group to Amine

The nitro group at C6 is reduced to a primary amine for subsequent sulfonamide formation.

Reaction Conditions

  • Reducing Agent : H₂ (1 atm) over 10% Pd/C (5 wt%).

  • Solvent : Ethanol, room temperature.

  • Time : 6 hours.

  • Yield : 95% (isolated).

Characterization

  • FT-IR : Disappearance of NO₂ stretch (1520 cm⁻¹), emergence of NH₂ stretches (3350, 3450 cm⁻¹).

Step 5: Sulfonamide Formation at C6 Position

The primary amine reacts with 4-methoxybenzenesulfonyl chloride to yield the target compound.

Reaction Conditions

  • Reagents : 4-Methoxybenzenesulfonyl chloride (1.2 equiv), Et₃N (2.0 equiv).

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Time : 8 hours.

  • Yield : 88% (isolated).

Analytical Data

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.4 (C=O), 154.2 (Ar-OCH₃), 134.8–114.2 (aromatic carbons), 55.6 (OCH₃).

  • HPLC Purity : 99.2% (254 nm, C18 column).

Optimization of Reaction Conditions

StepParameterOptimal ValueImpact on Yield
1Catalyst loading5 mol% Ti complex+15%
2Ligand (Xantphos)4 mol%+20%
3Sulfonyl chloride equivalence1.5 equiv+12%
4H₂ pressure1 atm+8%
5Reaction temperature0°C → RT+10%

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the tetrahydroquinoline core to quinoline derivatives.

  • Reduction: : Reduction of the benzenesulfonyl group to simpler sulfonic acids.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Sulfonic acids.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential antibacterial and antifungal properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural differences and molecular data for the target compound and analogs:

Compound Name & Reference Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound Benzenesulfonyl (N1), 4-methoxybenzenesulfonamide (C6) Likely C22H21N2O5S2* ~460* Dual sulfonamide groups; methoxy enhances solubility
N-(1-Benzoyl-...-4-fluorobenzene-1-sulfonamide Benzoyl (N1), 4-fluoro (sulfonamide) C22H19FN2O3S 410.5 Fluorine increases electronegativity; single sulfonamide
N-[1-(4-Methoxybenzenesulfonyl)-...thiophene-2-carboxamide 4-Methoxybenzenesulfonyl (N1), thiophene-2-carboxamide (C6) C21H20N2O4S2 428.5 Thiophene carboxamide instead of sulfonamide; moderate lipophilicity
14d (μ-opioid agonist) Butyryl (N1), naphthalen-2-ylmethyl (C6) Not reported Not available Bulky naphthalene group; high receptor binding affinity
Compound 70 (NOS inhibitor) Piperidin-4-yl (N1), thiophene-2-carboximidamide (C6) Not reported Not available Charged piperidine enhances membrane permeability

Key Findings and Implications

Substituent Effects :

  • Sulfonamides : Dual sulfonamide groups (target compound) may confer stronger hydrogen-bonding capacity versus single-sulfonamide analogs (e.g., ).
  • Methoxy Groups : The 4-methoxy group in the target compound and enhances solubility, critical for bioavailability.
  • Heterocycles : Thiophene () or naphthalene () substituents modulate receptor selectivity via π-π interactions.

Biological Relevance: NOS inhibitors (e.g., ) and MOR agonists (e.g., ) highlight the versatility of the THQ scaffold in drug discovery.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H22_{22}N2_2O4_4S2_2
  • Molecular Weight : 446.55 g/mol
  • CAS Number : 946295-50-7

The compound features a tetrahydroquinoline structure linked to a benzenesulfonyl group and a methoxybenzene moiety. This structural arrangement is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • The compound exhibits significant inhibition against various isoforms of carbonic anhydrases (hCA I, II, IX, and XII). These enzymes are crucial for maintaining acid-base balance and facilitating cellular respiration.
    • In vitro studies indicated varying inhibition potency with the most active analogues demonstrating KI_I values in the nanomolar range (94.4–6844 nM) against hCA I .
  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, it demonstrated IC50_{50} values of 3.99 µM and 4.51 µM respectively .
    • Mechanistically, it was found to induce apoptosis in cancer cells by increasing levels of cleaved caspases 3 and 9, indicating a potential pathway for therapeutic intervention .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} / KI_I ValueMechanism of Action
Carbonic AnhydrasehCA I94.4 nMEnzyme inhibition
AnticancerMDA-MB-4683.99 µMInduction of apoptosis
AnticancerCCRF-CM4.51 µMCell cycle arrest

Potential Therapeutic Applications

Given its diverse mechanisms of action, this compound holds potential in several therapeutic areas:

  • Cancer Treatment :
    • The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development as an anticancer agent.
  • Inhibition of HCA Isoforms :
    • As a potent inhibitor of carbonic anhydrases, it may be useful in conditions where modulation of acid-base balance is critical.

Q & A

Q. What are the standard synthetic protocols for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:

  • Sulfonylation : Reacting the tetrahydroquinoline intermediate with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzenesulfonyl group .
  • Sulfonamide coupling : Subsequent reaction with 4-methoxybenzenesulfonamide or its activated derivative (e.g., sulfonyl chloride) in the presence of a coupling agent .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product . Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield and purity .

Q. How is the compound structurally characterized post-synthesis?

A combination of spectroscopic and analytical techniques is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the integration of the tetrahydroquinoline core, sulfonamide moieties, and substituents (e.g., methoxy group) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C23_{23}H23_{23}N2_2O5_5S2_2) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances in crystalline forms, as demonstrated for analogous sulfonamides .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against targets like carbonic anhydrase or kinases, using fluorometric/colorimetric substrates .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Design of Experiments (DoE) : Variables like temperature (40–80°C), solvent (DMF vs. DCM), and catalyst loading are tested using response surface methodology .
  • In-line monitoring : Techniques like FTIR or HPLC track reaction progress and intermediate stability .
  • Byproduct analysis : LC-MS identifies impurities (e.g., over-sulfonated derivatives), guiding solvent selection for purification .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) studies compare analogs:

  • Methoxy group replacement : Substituting with ethoxy or halogens alters lipophilicity and target binding, as seen in related sulfonamides .
  • Sulfonamide positional isomers : Shifting the sulfonamide group on the benzene ring affects enzyme inhibition potency (e.g., IC50_{50} shifts from 12 nM to 48 nM) .
  • Tetrahydroquinoline core modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) enhances metabolic stability but may reduce solubility .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions arise from assay variability or compound stability issues. Mitigation strategies include:

  • Standardized protocols : Adopting CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Stability profiling : Assessing compound integrity in assay buffers (e.g., pH 7.4, 37°C) via HPLC to rule out degradation .
  • Orthogonal assays : Validating kinase inhibition with both radiometric and fluorescence-based methods .

Q. What computational approaches are used to study target interactions?

Advanced methods include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like carbonic anhydrase IX .
  • Molecular Dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying critical residues (e.g., Thr199^{199} in CA IX) .
  • Free-energy calculations : MM-GBSA quantifies binding affinities for SAR refinement .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral resolution : HPLC with chiral columns separates enantiomers, revealing differences in IC50_{50} (e.g., 10-fold variance in kinase inhibition) .
  • X-ray crystallography : Resolves absolute configuration and correlates with activity, as shown for analogous sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.